Product packaging for Formyl-ACA(Cat. No.:)

Formyl-ACA

Cat. No.: B13423832
M. Wt: 300.29 g/mol
InChI Key: WQTHHXUGFMYHEV-PVSHWOEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formyl-ACA is a synthetic N-formyl peptide provided for research purposes. N-formyl peptides are well-known in scientific literature for their role as potent chemoattractants and activators of neutrophil immune responses, primarily through interaction with the Formyl Peptide Receptor (FPR) . Compounds in this class are crucial tools for studying innate immune signaling, neutrophil chemotaxis, and inflammatory processes in vitro . Researchers value these peptides for investigating receptor-ligand interactions and downstream cellular signaling pathways. The specific research applications and mechanism of action for this compound can be confirmed from specialized peer-reviewed publications. This product is of high purity and quality, intended for use in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O6S B13423832 Formyl-ACA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O6S

Molecular Weight

300.29 g/mol

IUPAC Name

(7R)-3-(acetyloxymethyl)-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H12N2O6S/c1-5(15)19-2-6-3-20-10-7(12-4-14)9(16)13(10)8(6)11(17)18/h4,7,10H,2-3H2,1H3,(H,12,14)(H,17,18)/t7-,10?/m1/s1

InChI Key

WQTHHXUGFMYHEV-PVSHWOEXSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2C([C@@H](C2=O)NC=O)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC=O)SC1)C(=O)O

Origin of Product

United States

Biochemical Pathways and Enzymatic Mechanisms Involving Formyl Entities

Formyl-CoA Metabolism and Regulation

Formyl-CoA is a key intermediate in various metabolic processes, particularly those involving one-carbon metabolism. Its metabolism and regulation are intricately linked to the enzymes that catalyze its formation and utilization. One such crucial enzyme is Formyl-CoA Transferase.

Formyl-CoA Transferase: Structure, Catalysis, and Substrate Specificity

Formyl-CoA Transferase (FRC) is an enzyme that catalyzes the reversible transfer of a coenzyme A (CoA) carrier between formyl-CoA and an acceptor carboxylic acid, such as oxalate (B1200264), producing oxalyl-CoA and formate (B1220265). researchgate.netki.se This enzyme plays a significant role in the oxalate degradation pathway in certain bacteria. researchgate.netki.senih.gov

Formyl-CoA transferase from Oxalobacter formigenes exhibits a unique three-dimensional structure characterized by a novel fold and a striking assembly of its homodimer. nih.govnih.govembopress.org The enzyme is a homodimer, with its two subunits tightly interacting and interlocked, resembling rings of a chain. nih.govnih.govrcsb.orgacs.org Each subunit consists of a large and a small domain, with residues from both the N- and C-termini contributing to the large domain. nih.govnih.govembopress.org The linkers connecting the domains give the subunit a circular shape with a central hole. nih.govnih.gov The formation of this interlocked dimer requires a significant rearrangement of approximately 75 residues at the C-terminus. nih.govnih.govembopress.org The dimer contains two equivalent CoA binding sites situated at the interface between the large domain of one subunit and the small domain of the other. nih.gov

The catalytic mechanism of Formyl-CoA Transferase involves nucleophilic attack and the formation of anhydride (B1165640) intermediates. One proposed mechanism suggests that a nucleophilic residue within the enzyme's active site, specifically Asp169 in O. formigenes FRC, attacks the carbonyl carbon of the thioester bond in formyl-CoA. researchgate.netebi.ac.ukresearchgate.netresearchgate.net This attack leads to the formation of a covalent anhydride intermediate, where the formyl group is linked to the enzyme's aspartate residue, and releases coenzyme A. researchgate.netebi.ac.ukresearchgate.netresearchgate.net Subsequently, the acceptor carboxylic acid (e.g., oxalate) performs a nucleophilic attack on the carbonyl group of the enzyme-bound formyl group, forming a mixed anhydride intermediate and releasing formate. ebi.ac.uk Finally, CoA attacks the mixed anhydride, completing the acyl transfer and generating the product (e.g., oxalyl-CoA) while regenerating the free enzyme. nih.govebi.ac.uk

Another proposed mechanism for type III CoA-transferases, to which FRC belongs, suggests a ternary complex mechanism where both substrates are bound within the active site. In this scenario, the carboxylate of the acceptor substrate performs a nucleophilic attack on the thioester of formyl-CoA, yielding an anhydride intermediate and free CoA. nih.gov Subsequent addition of CoA to the other end of the anhydride completes the acyl transfer. nih.gov However, the structure of the FRC-CoA complex appears inconsistent with a direct attack of oxalate on formyl-CoA in a ternary complex, supporting the mechanism involving a covalent enzyme intermediate. nih.gov

Crystallographic studies, including freeze-trapping experiments, have provided evidence for the existence of anhydride intermediates, such as the aspartyl-formyl anhydride, and the covalent beta-aspartyl-CoA thioester in the catalytic cycle of FRC. researchgate.netrcsb.orgresearchgate.net

The active site of Formyl-CoA Transferase is located at the interface between the two subunits of the dimer. acs.org Site-directed mutagenesis studies have confirmed the critical role of Asp169 in the catalytic activity of FRC. researchgate.netresearchgate.net This conserved aspartate residue acts as a nucleophile, initiating the reaction by attacking the carbonyl carbon of formyl-CoA. researchgate.netebi.ac.ukresearchgate.netresearchgate.net

Other residues within the active site also contribute to catalysis and substrate binding. For instance, Tyr59 is suggested to stabilize the negatively charged tetrahedral intermediate formed during the transfer reaction. nih.govresearchgate.net Conserved residues like Gln17 and Glu140 (or Glu139) in O. formigenes FRC are involved in stabilizing the oxalyl part of the oxalyl aspartic anhydride intermediate through hydrogen bonding interactions with backbone amides. ebi.ac.uk The positive dipole at the N-terminus of an alpha-helix (helix 1) may also facilitate the formation of the CoAS– anion. nih.gov

The substrate specificity of Formyl-CoA Transferase can vary between orthologs. For example, O. formigenes FRC is specific for oxalate or succinate (B1194679) as CoA acceptors, showing no reaction with acetate (B1210297) or malonate. nih.gov Studies comparing O. formigenes FRC with its ortholog in Escherichia coli (YfdW) have revealed differences in substrate specificity, with YfdW appearing more stringent in its use of formyl-CoA and oxalate. nih.gov Residues like Trp-48 in FRC, which is a glutamine in the equivalent position in E. coli YfdW, can influence substrate binding and inhibition patterns. nih.gov

Enzymatic Reaction Mechanisms of Formyl-CoA Transferase: Nucleophilic Attack and Intermediate Formation

Role of Formyl-CoA in One-Carbon Metabolism

One-carbon (C1) metabolism involves the transfer of single carbon units in various oxidation states, such as methyl, methylene, and formyl groups, for biosynthesis and other cellular processes. While tetrahydrofolate (THF) is a primary carrier of C1 units in many pathways, formyl-CoA also plays a role, particularly in certain anaerobic bacteria and specific metabolic routes. annualreviews.orgspringernature.comnih.govberkeley.edu

The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a key metabolic route used by certain anaerobic bacteria and archaea, including acetogens, sulfate-reducing bacteria, and some methanogens, for carbon fixation and energy conservation. berkeley.eduwikipedia.orgresearchgate.netfrontiersin.org This pathway allows these organisms to synthesize acetyl-CoA from carbon dioxide and hydrogen. wikipedia.orgresearchgate.netfrontiersin.org

The pathway consists of two branches: the methyl branch and the carbonyl branch. berkeley.eduresearchgate.netfrontiersin.org While THF-linked intermediates are central to the methyl branch, formyl-CoA can be involved in related metabolic processes or variations of the pathway. In some contexts, formate, which can be produced from formyl-CoA by Formyl-CoA Transferase, is activated and enters the methyl branch of the Wood-Ljungdahl pathway via formyl-tetrahydrofolate synthetase. berkeley.eduresearchgate.netfrontiersin.org This enzyme converts formate to formyl-THF in an ATP-dependent reaction. researchgate.netfrontiersin.org

Although the classical Wood-Ljungdahl pathway directly reduces CO2 through THF-bound intermediates to form a methyl group and also reduces a second CO2 to a carbonyl group, which are then combined with CoA to form acetyl-CoA, formyl-CoA's role can be seen in related metabolic conversions. wikipedia.orgresearchgate.net For instance, in the alpha-oxidation pathway of fatty acids, a one-carbon unit is removed in the form of formyl-CoA. springernature.com While typically degraded to formate, there is interest in exploring the potential of formyl-CoA as a C1 unit for carbon chain elongation in engineered pathways. springernature.comosti.gov Some organisms with incomplete Wood-Ljungdahl pathways may utilize or produce formyl-CoA or formate in unconventional ways for one-carbon metabolism, such as incorporating exogenous formate for serine biosynthesis or cleaving acetyl-CoA to generate methyl-THF. nih.govberkeley.edu

Compound Names and PubChem CIDs

Compound NamePubChem CID
Formyl-CoA3082032 nih.gov, 439313 nih.govuni.lu, 45266602 wmcloud.orgwmcloud.org
Coenzyme A6816 wikipedia.orguni.lu, 87642 uni.lunih.govmetabolomicsworkbench.org
OxalateNot explicitly searched, but related to Formyl-CoA Transferase activity.
Oxalyl-CoANot explicitly searched, but a product of Formyl-CoA Transferase.
Formate283 wikipedia.orgnih.gov
Acetyl-CoA444493 wikipedia.orgnih.govmetabolomicsworkbench.org
TetrahydrofolateNot explicitly searched, but mentioned in relation to C1 metabolism.

Interactive Data Table: Formyl-CoA Transferase Catalytic Residues

ResidueRole(s)OrganismSource
Asp169Nucleophilic attack on formyl-CoA, forms covalent anhydride intermediateOxalobacter formigenes researchgate.netebi.ac.ukresearchgate.netresearchgate.net
Tyr59Stabilizes tetrahedral intermediateOxalobacter formigenes nih.govresearchgate.net
Glu140Stabilizes oxalyl part of anhydride intermediate (hydrogen bonding)Oxalobacter formigenes ebi.ac.uk
Gln17Stabilizes oxalyl part of anhydride intermediate (hydrogen bonding)Oxalobacter formigenes ebi.ac.uk

Interactive Data Table: Formyl-CoA Transferase Substrate Specificity (Examples)

Enzyme SourcePreferred CoA AcceptorsNon-reactive withSource
Oxalobacter formigenes FRCOxalate, SuccinateAcetate, Malonate nih.gov
Escherichia coli YfdWFormyl-CoA, Oxalate(More stringent than FRC) nih.gov
Formate Assimilation and Carbon Fixation Mechanisms

Carbon fixation, the process by which inorganic carbon (typically CO2) is converted into organic compounds, is fundamental to life. While the Calvin-Benson-Bassham (CBB) cycle is the most well-known carbon fixation mechanism, other pathways exist, including those involving formate assimilation. frontiersin.orgnih.gov Formate, a one-carbon compound, can serve as an entry point for carbon into metabolic networks. biorxiv.org

Some bacteria can assimilate formate directly by condensing it onto a tetrahydrofolate intermediate. biorxiv.org This indirect mechanism helps overcome the inherent difficulty in activating formate for chemical reactions. biorxiv.org Alternatively, some bacteria assimilate formate indirectly by first oxidizing it to CO2 via formate dehydrogenase, followed by CO2 fixation through pathways like the CBB cycle. biorxiv.orglibretexts.org A potential challenge in this indirect mechanism is the possible loss of the CO2 intermediate due to its high membrane permeability. biorxiv.org

Research has explored the engineering of microorganisms for enhanced CO2 fixation, including the use of formate assimilation pathways. frontiersin.orglibretexts.org For instance, studies have demonstrated the conversion of Escherichia coli into an autotroph capable of generating biomass carbon from CO2, utilizing formate as a source of reducing power. libretexts.org In this engineered system, formate is oxidized by an introduced formate dehydrogenase to produce NADH, which fuels the autotrophic fixation of CO2 by added Calvin cycle enzymes. libretexts.org While the net effect of converting formate to CO2 in this specific case might not be carbon neutral unless the formate itself is produced electrochemically from atmospheric CO2, it highlights the potential of formate assimilation in engineered carbon fixation strategies. libretexts.org

Another pathway involving formate fixation is the reductive glycine (B1666218) pathway, observed in some microorganisms. nih.gov In this pathway, CO2 is initially reduced to formate, which is then further reduced and condensed with a second CO2 molecule to form glycine. nih.gov Glycine is subsequently reduced to acetyl-P and then to acetyl-CoA, which can condense with another CO2 molecule to produce pyruvate. nih.gov

Intermediacy of Formyl-CoA in Artificial Metabolic Pathways for Chemical Production

Formyl-CoA, an acyl-CoA derivative formed from formic acid and coenzyme A, has emerged as a key intermediate in the design of artificial metabolic pathways for the production of various chemicals. nih.govsjtu.edu.cn Formyl-CoA can be readily generated from C1 feedstocks such as formaldehyde (B43269) and formate. sjtu.edu.cn

Artificial pathways leveraging formyl-CoA as a C1 donor have gained increasing attention for synthesizing valuable chemicals. sjtu.edu.cn For example, the enzyme 2-hydroxyacyl CoA lyase (HACL) has been shown to catalyze the condensation of formyl-CoA with carbonyl-containing compounds to produce 2-hydroxyacyl-CoAs. sjtu.edu.cn This reaction has been demonstrated in the conversion of formaldehyde and formaldehyde combined with acetone (B3395972) into glycolate (B3277807) and 2-hydroxyisobutyrate, respectively. sjtu.edu.cn

Researchers have developed a formyl-CoA elongation (FORCE) framework for the continuous utilization of C1 units. sjtu.edu.cnoup.com This framework enables the efficient conversion of different C1 feedstocks, including formate, formaldehyde, and methanol, into a variety of products such as glycolate, ethylene (B1197577) glycol, and glycerate. sjtu.edu.cn These artificial pathways often exhibit high orthogonality, meaning they have minimal undesirable overlap with the host organism's native metabolic network, which can be advantageous for metabolic engineering applications. sjtu.edu.cn

Formyl Group Transfer and Related One-Carbon Unit Metabolism

One-carbon units, such as formyl groups, are essential in numerous metabolic reactions. These units exist at various oxidation states and are often carried by tetrahydrofolate (THF) and its derivatives. oup.comontosight.ai The transfer of formyl groups is a crucial aspect of this one-carbon metabolism.

10-Formyltetrahydrofolate (10-HCO-H4folate) in Biological Systems

10-Formyltetrahydrofolate (10-CHO-THF) is a key form of tetrahydrofolate that serves as a donor of formyl groups in anabolic processes. wikipedia.org It plays a vital role in the synthesis of purines and the formylation of methionyl-tRNA. wikipedia.org

Biosynthesis and Interconversion with Other Folate Derivatives

The interconversion of tetrahydrofolate into its various derivatives, including 10-CHO-THF, involves a series of enzymatic reactions. ontosight.ai This process is crucial for the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids. ontosight.ai

10-CHO-THF can be produced from methylenetetrahydrofolate (CH2H4F) through a two-step process involving the intermediate 5,10-methenyltetrahydrofolate. wikipedia.org The enzyme formate-tetrahydrofolate ligase can also catalyze the formation of 10-CHO-THF from tetrahydrofolate and formate in an ATP-dependent manner. oup.comwikipedia.orguniprot.org

10-CHO-THF can be converted back to tetrahydrofolate by the enzyme 10-formyltetrahydrofolate dehydrogenase or can yield THF and formate via formyltetrahydrofolate deformylase. wikipedia.org These interconversions are essential for maintaining the balance of one-carbon units and supporting various biosynthetic pathways. ontosight.ai

The primary pathways for tetrahydrofolate interconversion include the conversion of THF to 5,10-methylenetetrahydrofolate (catalyzed by serine hydroxymethyltransferase), the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (mediated by methylenetetrahydrofolate reductase), and the conversion of tetrahydrofolate to 10-formyltetrahydrofolate, which is necessary for purine (B94841) nucleotide synthesis. ontosight.ai

Enzymology of 10-Formyltetrahydrofolate Dehydrogenase (10-formyl-THFDH)

10-Formyltetrahydrofolate dehydrogenase (10-FTHFD) is an enzyme that catalyzes the conversion of 10-formyltetrahydrofolate to tetrahydrofolate and carbon dioxide. iucr.orgacs.org This enzyme plays a significant role in the metabolism of one-carbon units. iucr.org

10-FTHFD is a two-domain protein. iucr.org The N-terminal domain possesses hydrolase activity, cleaving 10-formyltetrahydrofolate into formate and tetrahydrofolate. iucr.orgnih.gov The C-terminal domain is an aldehyde dehydrogenase domain that is required for the NADP+-dependent dehydrogenase reaction, oxidizing the formyl group to CO2. iucr.orgacs.orgrcsb.org

High-resolution crystal structures of the hydrolase domain of human 10-formyltetrahydrofolate dehydrogenase have provided insights into its structure and active site. iucr.orgnih.goviucr.org These structures reveal that the catalytic residues within the active site are positioned optimally even before substrate binding. iucr.orgiucr.org The flexibility of loops covering the THF-binding site is important for substrate binding. iucr.orgiucr.org

Structural studies have identified key residues involved in catalysis. acs.org Comparisons to other aldehyde dehydrogenases (ALDH) indicate similarities in the general arrangement of active site residues, including a cysteine nucleophile (Cys707 in the rat enzyme). acs.org However, there can be differences in specific positions, such as an asparagine in human 10-FTHFD at a position where a conserved cysteine is found in some ALDH structures. acs.org

Crystal structures have also shown the presence of water molecules in the catalytic center, which are believed to occupy positions corresponding to the reactive oxygen atoms during the hydrolase reaction. iucr.orgiucr.org These structural insights help in proposing reaction geometries and understanding the catalytic mechanism of 10-FTHFD. iucr.orgiucr.org

Reaction Mechanisms and Cofactor Dependency

Enzymatic formylation reactions often involve the transfer of a formyl group from a donor molecule to an acceptor. A key cofactor in many biological formylation reactions is N10-formyltetrahydrofolate (N10-formyl-THF). nih.govebi.ac.uk Tetrahydrofolate (THF) derivatives serve as carriers of one-carbon units at various oxidation states, and N10-formyl-THF specifically carries a formyl group. ebi.ac.uk

The mechanisms of formyl transfer can vary depending on the specific enzyme and substrate. For instance, Formyltetrahydrofolate synthetase (FTHFS) catalyzes the ATP-dependent formation of N10-formyltetrahydrofolate from formate and tetrahydrofolate. ebi.ac.uknih.gov This reaction proceeds via a two-step mechanism involving a formylphosphate intermediate. ebi.ac.uknih.gov Formate attacks the gamma-phosphate of Mg-ATP, forming formylphosphate and ADP. Subsequently, the N10 position of tetrahydrofolate performs a nucleophilic attack on the carbonyl carbon of formylphosphate, resulting in the transfer of the formyl group to tetrahydrofolate and the release of phosphate (B84403). ebi.ac.uknih.gov The presence of a metal cation can enhance the catalytic activity of FTHFS. ebi.ac.uk

Another example is found in formyl-CoA transferase (Frc), an enzyme involved in oxalate degradation in bacteria like Oxalobacter formigenes. researchgate.netnih.gov This enzyme catalyzes the transfer of CoA from formyl-CoA to oxalate, producing formate and oxalyl-CoA. nih.gov Structural studies of Frc have shown that an aspartate residue (Asp169) in the active site is positioned to perform a nucleophilic attack on formyl-CoA, suggesting the existence of anhydride intermediates during the reaction. researchgate.net

Formyltransferases involved in the biosynthesis of N-formylated sugars also utilize N10-formyltetrahydrofolate as the formyl source. nih.gov Structural analyses of these enzymes, such as WlaRD, have provided insights into how the catalytically competent N10-formyltetrahydrofolate cofactor binds to the enzyme. nih.gov

Cofactor dependency is a hallmark of many formylation reactions. Beyond folate derivatives, other cofactors can be involved depending on the specific pathway. For example, formylmethanofuran (B1241027) dehydrogenases (FMDs), enzymes crucial in the carbon cycle for some archaea, utilize several metallic cofactors, including Mo/W-pterin, a [Zn-Zn] dinuclear site, and [4Fe-4S] clusters, to catalyze the conversion of CO2 to a formyl group on the methanofuran (B1217411) (MFR) cofactor. acs.org This process does not require ATP hydrolysis, unlike the FTHFS reaction. acs.org

Role in Purine Nucleotide Biosynthesis De Novo (C2 and C8 Introduction)

Formylation plays a critical role in the de novo biosynthesis of purine nucleotides, contributing carbon atoms at the C2 and C8 positions of the purine ring. This process involves two key formyltransferase enzymes: phosphoribosylglycinamide formyltransferase (GAR transformylase) and phosphoribosylaminoimidazolecarboxamide formyltransferase (AICAR transformylase). wikipedia.org Both enzymes utilize N10-formyltetrahydrofolate as the formyl group donor. nih.govwikipedia.org

GAR transformylase (EC 2.1.2.2) catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate to the amino group of glycinamide (B1583983) ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). wikipedia.org This step introduces the carbon atom that will become C8 of the purine ring. wikipedia.org The mechanism of GAR transformylase has been studied, with proposals suggesting a nucleophilic attack by the amino group of GAR on the formyl carbon of N10-formyl-THF. wikipedia.org Some studies on bacterial GAR transformylases (PurT) suggest a mechanism involving a formyl phosphate intermediate. wikipedia.orgwikipedia.org

The second formylation step in purine biosynthesis is catalyzed by AICAR transformylase (EC 2.1.2.3), which transfers a formyl group from N10-formyltetrahydrofolate to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), yielding 5-formaminoimidazole-4-carboxamide ribonucleotide (FAICAR). This step introduces the carbon atom that will become C2 of the purine ring. FAICAR is subsequently converted to inosine (B1671953) monophosphate (IMP), the precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.org

The involvement of these formyltransferases in purine biosynthesis makes them targets for antifolate drugs, which are used in chemotherapy to inhibit nucleotide synthesis and thus cell proliferation. nih.gov

Formylated Nucleic Acids: DNA and RNA Formylation

Beyond the well-established roles of formylation in metabolism and protein modification, the presence and potential functions of formyl modifications on nucleic acids, specifically DNA and RNA, have gained attention.

Identification of Formylated Nucleosides (e.g., 5-formylcytidine (B110004), 5-formyluridine)

Research has led to the identification of specific formylated nucleosides in both DNA and RNA. In DNA, 5-formylcytosine (B1664653) (5fC) has been identified as an oxidized derivative of 5-methylcytosine (B146107) (5mC). acs.org It is considered an intermediate in the active demethylation pathway of DNA, where TET enzymes oxidize 5mC sequentially to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). acs.org

In RNA, formylated nucleosides such as 5-formylcytidine (5fC) and 5-formyluridine (B1218883) (5fU) have been detected. nih.govacs.org The identification of these modifications often relies on advanced mass spectrometry techniques and chemical labeling methods. The presence of these modifications suggests potential regulatory roles in RNA function.

Dynamic Regulation of Formylation on tRNA

Transfer RNAs (tRNAs) are known to be extensively modified, impacting their structure, stability, and decoding accuracy. Formylation has been observed on tRNA molecules, and evidence suggests that this modification is dynamically regulated. nih.gov The dynamic nature implies that enzymes exist to both introduce (formylation) and remove (deformylation) formyl groups on specific tRNA bases. This dynamic regulation could influence translation efficiency or fidelity under different cellular conditions. While the specific enzymes and precise mechanisms for tRNA formylation and deformylation are areas of ongoing research, the presence of formyl modifications on tRNA highlights another layer of complexity in the epitranscriptome. nih.gov

Enzymatic Processes of DNA and RNA Formylation and Deformylation

The enzymatic machinery responsible for introducing and removing formyl groups on nucleic acids is being actively investigated. As mentioned, in DNA, 5-formylcytosine is generated by the activity of Ten-Eleven Translocation (TET) enzymes, which are α-ketoglutarate-dependent dioxygenases. acs.org TET enzymes catalyze the oxidation of 5-methylcytosine. acs.org The removal of 5fC from DNA can occur through thymine (B56734) DNA glycosylase (TDG)-mediated base excision repair. TDG recognizes and excises 5fC (and 5caC), leading to its replacement with an unmethylated cytosine.

The enzymes responsible for RNA formylation and deformylation are less well-characterized compared to those in DNA. However, the dynamic nature of tRNA formylation suggests the existence of dedicated formyltransferases and deformylases acting on RNA. nih.gov Identifying and characterizing these enzymes are crucial steps to understanding the biological roles of RNA formylation.

Formylglycine-Generating Enzymes and Sulfatase Maturation

Formylglycine (FGly) is a unique post-translational modification found in the active site of a class of enzymes called sulfatases. acs.org The generation of FGly is essential for the catalytic activity of sulfatases. This modification involves the conversion of a specific cysteine residue within the sulfatase precursor protein to an aldehyde functionality, formylglycine. acs.org

The formation of FGly is catalyzed by formylglycine-generating enzyme (FGE). acs.org FGE is a chaperone-like enzyme located in the endoplasmic reticulum. It recognizes a conserved sequence motif surrounding the modifiable cysteine residue in sulfatase precursors and catalyzes the oxidation reaction that converts cysteine to FGly. acs.org This process requires molecular oxygen and is crucial for the proper folding and activation of sulfatases. Sulfatases are a diverse group of enzymes that hydrolyze sulfate (B86663) esters from various substrates, playing important roles in the degradation of glycosaminoglycans, sulfolipids, and steroid sulfates. Proper sulfatase maturation via FGly generation by FGE is therefore vital for numerous physiological processes, and defects in FGE or sulfatases can lead to various lysosomal storage disorders and other diseases. acs.org

The mechanism by which FGE catalyzes the conversion of cysteine to formylglycine is complex and involves redox chemistry. Detailed research findings have elucidated aspects of FGE structure and function, highlighting the critical residues and potential intermediates involved in this unique post-translational modification. acs.org

N-Formylated Peptide Recognition and Receptor Interactions

The recognition of N-formylated peptides in mammals is primarily mediated by a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). acs.orgnih.govresearchgate.netebi.ac.ukfrontiersin.org These receptors are crucial components of the innate immune system, playing a key role in inflammatory responses and host defense. wikipedia.orgacs.orgresearchgate.netebi.ac.ukfrontiersin.org

FPRs are transmembrane GPCRs that recognize formylpeptides derived from pathogens or host cells. researchgate.netebi.ac.uk The binding of these ligands to FPRs triggers a cascade of intracellular signaling events. researchgate.netebi.ac.ukfrontiersin.org The N-formyl group is considered a crucial determinant for ligand binding to FPRs, particularly FPR1. acs.orgmdpi.com However, it is now recognized that the formyl group is not an absolute prerequisite for binding, and non-formylated peptides can also bind and activate FPRs, especially if they are five or more amino acids in length. nih.gov

Structural studies, such as cryo-EM analysis of the FPR2-Gi complex, have provided insights into the molecular basis of ligand recognition. researchgate.netebi.ac.uk These studies reveal a widely open extracellular region with an amphiphilic environment suitable for ligand binding. researchgate.netebi.ac.uk Computational docking and simulation studies further suggest a molecular basis for the recognition of formylpeptides and a potential mechanism of receptor activation. researchgate.netebi.ac.uk Key interactions between agonists and FPR2 that govern ligand recognition and receptor activation have been identified through mutagenesis, ligand binding, and signaling studies. researchgate.netnih.gov

In humans, the formyl peptide receptor family consists of three isoforms: FPR1, FPR2, and FPR3, each encoded by a separate gene on chromosome 19q13. frontiersin.org These receptors are well-conserved GPCRs with diverse roles in inflammation. nih.gov FPR1 is generally considered the high-affinity receptor for N-formylated peptides, such as fMLF (N-formylmethionyl-leucyl-phenylalanine). wikipedia.orgnih.govfrontiersin.orgmdpi.com FPR2, also known as ALX, can recognize a wider array of ligands, including formylated and non-formylated peptides, lipids, and proteins, making it one of the most promiscuous receptors in the family. researchgate.netebi.ac.ukfrontiersin.orgresearchgate.net FPR2 typically has a lower affinity for many potent formyl peptide agonists for FPR1, but shows relatively high affinity for N-formylated peptides of specific composition and longer length, particularly those with positive charges at the C-terminus. mdpi.comnih.gov The function of FPR3 is less well-understood, but it is expressed by monocytes and likely dendritic cells. frontiersin.org

The FPR family has a complex evolutionary history, and the number of family members varies significantly between species. nih.gov While human FPR1 and murine Fpr1 show high affinity for N-formyl peptides like fMLF and have a high amino acid sequence identity (76%), the precise relationship of other murine Fpr receptors to the human FPR family requires further definition. nih.gov Murine Fpr-rs1 and Fpr-rs2 are considered broadly comparable to human ALX (FPR2), showing amino acid sequence identities of 74% and 76%, respectively. nih.gov Species differences in the pharmacological profiles of receptor subtypes have been observed for other GPCRs, and while not explicitly detailed for all FPR subtypes across all species in the provided results, the variation in family members suggests potential species-specific characteristics. ahajournals.orgavma.org

Ligand-receptor interaction studies have characterized the agonist properties and specificity of various peptides for FPR subtypes. fMLF is a prototypical and potent agonist for FPR1, often used in preclinical studies. wikipedia.orgnih.govmdpi.com However, its specificity is limited by off-target effects. nih.gov Studies have shown that the N-formylated version of a peptide with a methionine at the N-terminus is significantly more potent for FPR1 than its non-formylated counterpart. nih.gov

FPR2 exhibits a broader ligand specificity compared to FPR1, binding not only formylated peptides but also a diverse range of host-derived peptides, lipids, and synthetic compounds. researchgate.netebi.ac.ukfrontiersin.orgmdpi.comresearchgate.netnih.gov Examples of FPR2 agonists include serum amyloid A (SAA), lipoxin A4 (LXA4), Annexin A1 (ANXA1) and its derived peptides, and certain peptides from Helicobacter pylori. frontiersin.orgmdpi.comnih.govnih.gov The binding affinity of FPR2 for formylated peptides can be influenced by the charge and length of the peptide. mdpi.comnih.gov

Studies comparing FPR1 and FPR2 have revealed both shared and distinct signaling profiles depending on the specific agonist-receptor pairing. biorxiv.org While formylated peptides generally act as potent agonists at FPR1, FPR2 agonists, regardless of N-terminal formylation, may display lower activity ratios, suggesting differences in their ability to fully activate the receptor's signaling potential. biorxiv.org

Here is a table summarizing some representative FPR ligands and their reported selectivities:

Ligand RepresentativeSequence/StructureSelectivity
fMLFformyl-Met-Leu-PheFPR1 > FPR2
PSMα peptideformyl-MGIIAGIIKFI KGLIEKFTGKFPR2 > FPR1
fMMYALFformyl-Met-Met-Tyr-Ala-Leu-PheFPR1, FPR2
Mitocryptide-2formyl-MTNIRKSHPLMKIINFPR2
Hp2-20AKKVFKRLEKLFSKIQNDKFPR2 >> FPR3
SAA1.1(graphic file)FPR2, others
Aβ42DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIAFPR2
Ac2–26Ac-AMVSEFLKQAWFIENEEQEYVQTVKFPR1, FPR2
LXA4(lipid structure)FPR2

Note: This table is based on information from search result nih.gov. Ac = acetyl.

As GPCRs, FPRs mediate their effects by coupling to intracellular G proteins, primarily Gi family proteins. acs.orgfrontiersin.orgaai.orgresearchgate.net Upon ligand binding and receptor activation, the dissociation of trimeric G proteins triggers a cascade of intracellular signaling pathways. frontiersin.orgaai.orgresearchgate.net In vitro studies have elucidated several downstream signaling events initiated by FPR activation, including:

Calcium mobilization/flux. frontiersin.orgmdpi.comresearchgate.net

Activation of phospholipase C (PLC). aai.orgresearchgate.net

Activation of protein kinase C (PKC) isoforms. aai.orgresearchgate.net

Activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. aai.orgresearchgate.net

Activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38MAPK. biorxiv.orgaai.orgresearchgate.net

Phosphorylation of cytosolic tyrosine kinases. researchgate.net

Tyrosine kinase receptor transactivation. frontiersin.orgresearchgate.net

Phosphorylation and nuclear translocation of regulatory transcriptional factors. researchgate.net

Production of oxidants (e.g., superoxide (B77818) anion generation). mdpi.comresearchgate.net

Activation of Rho GTPases like Rac1 and Cdc42, which are important for cell migration. aai.org

These signaling cascades lead to various cellular responses, including chemotaxis (cell migration), chemokinesis, phagocytosis, degranulation, cytokine production, and superoxide anion generation, which are critical for innate immune responses. frontiersin.orgmdpi.com In vitro cell-based assays are commonly used to study FPR function by assessing changes in second messengers and fluorescence intensity triggered by ligand-receptor interactions. creative-biolabs.com

It's important to note that different FPR agonists can elicit distinct signaling cascades and cellular outcomes, contributing to the multifaceted roles of FPRs in inflammation and host defense. biorxiv.orgresearchgate.net For example, while FPR1 activation is often associated with pro-inflammatory responses, FPR2 can mediate both pro- and anti-inflammatory effects depending on the specific ligand. frontiersin.orgmdpi.comresearchgate.net Studies have also explored the potential for FPRs to form homo- or heterodimers, which could further influence signaling diversity. frontiersin.org

Ligand-Receptor Interaction Studies: Agonist Properties and Specificity

Enzymatic Degradation of N-Formyl Peptides

To prevent excessive or unwanted immune responses, particularly to commensal bacteria, mammals possess enzymes that can effectively degrade N-formyl peptides. acs.orgacs.orgnih.gov Studies in rats have identified two key enzymes in the intestinal mucosal layer that act sequentially to degrade N-formyl peptides. acs.orgacs.orgnih.gov

The first enzyme is an α-N-acylpeptide hydrolase (or acylamino acid-releasing enzyme, EC 3.4.19.1). acs.orgacs.orgnih.gov This enzyme cleaves chemotactic peptides like fMLF to release N-formylmethionine (f-Met) and the remaining peptide fragment (e.g., leucylphenylalanine from fMLF), thereby eliminating their chemotactic activity. acs.orgacs.orgnih.gov Biochemical characterization of this enzyme from rat intestinal mucosa showed a kcat value of 14 s-1, a KM value of 0.60 mM, and a kcat/KM value of 22,500 M-1 s-1 for fMLF. acs.orgnih.gov

The second enzyme involved in the degradation pathway is N-acylase IA (or Nα-acyl-L-amino acid amidohydrolase, EC 3.5.1.14). acs.orgnih.gov This enzyme further hydrolyzes N-formylmethionine into formate and methionine. acs.orgacs.orgnih.gov In rat intestinal mucosa, this enzyme exhibited a kcat value of 7.9 s-1, a KM value of 3.1 mM, and a kcat/KM value of 2550 M-1 s-1 for N-formylmethionine. acs.orgnih.gov

These two enzymes work in concert to break down N-formylated peptides, playing a protective role against excessive inflammation triggered by bacterial and mitochondrial formylated peptides. acs.orgnih.gov Peptide deformylase, a metalloenzyme, also has the inherent activity to degrade N-formylated peptides by removing the formyl group at the N-terminus. frontiersin.org While initially thought to be unique to bacteria, deformylase activity can degrade both bacterial and mitochondrial N-formylated peptides before they bind to FPR1. frontiersin.org

Here is a table summarizing the enzymes involved in N-formyl peptide degradation:

Enzyme NameEC NumberSubstrate(s)Product(s)Role
α-N-acylpeptide hydrolase3.4.19.1N-formyl peptidesN-formylmethionine + peptide fragmentRemoves N-formylmethionine from peptides
N-acylase IA3.5.1.14N-formylmethionineFormate + MethionineHydrolyzes N-formylmethionine
Peptide deformylase(Not specified in results for mammalian)N-formyl peptidesFormate + Deformylated peptide (implicitly)Removes N-formyl group

Chemical Synthesis and Derivatization of Formyl Containing Compounds

Strategies for Formyl Group Introduction and Manipulation

The introduction of a formyl group into an organic molecule is known as formylation. wikipedia.org Various strategies have been developed for this transformation, addressing the limitations of traditional methods which often involve harsh conditions and limited substrate scope. digitellinc.comnih.gov

Direct Formylation Reactions

Direct formylation reactions involve the direct installation of a formyl group onto a substrate. These transformations are often achieved through electrophilic aromatic substitution (SEAr), particularly with electron-rich aromatic compounds like phenols. digitellinc.comwikipedia.org Traditional methods using reagents such as phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) or carbon monoxide and hydrochloric acid (Gattermann-Koch reaction) can suffer from limitations, including the need for high temperatures, strong acids or bases, and the use of unstable or toxic reagents. digitellinc.comwikipedia.org

Recent advances in direct formylation aim to overcome these drawbacks by employing milder conditions and more efficient catalytic systems. These newer methods involve homogeneous and heterogeneous catalysts, one-pot reactions, and solvent-free techniques, utilizing inexpensive resources. nih.govresearchgate.net For instance, studies have explored the use of 1,3-dithiane (B146892) derivatives as potential alternatives for formylation, offering the possibility of milder conditions and an increased substrate scope. digitellinc.com Copper-mediated formylation using DMF as the formylating agent and molecular oxygen as the oxidant has also been developed. researchgate.net

Formyl Radical Generation and Application in Organic Synthesis

The generation and application of formyl radicals (HC(O)•) in organic synthesis represent an attractive strategy for aldehyde installation. researchgate.netnih.govresearcher.life Although the generation of formyl radicals for general organic synthesis applications has been considered challenging, recent research has demonstrated successful approaches. researchgate.netnih.govresearcher.life

Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. researchgate.netnih.govbeilstein-journals.org Recent work has reported the generation of formyl radicals from α-chloro N-methoxyphthalimides under mild photoredox conditions, enabling the selective synthesis of aldehydes through alkene hydroformylation. researchgate.netnih.govx-mol.comresearcher.life This method allows for the installation of aldehydes onto various substrates, including acrylates, acrylamides, vinyl sulfones, vinyl ketones, and complex steroids. researchgate.netnih.gov The process involves a concerted hydrochloride elimination from α-chloro methoxy (B1213986) radicals to generate the formyl radical. researchgate.netnih.govresearcher.life

Controlling regioselectivity (the preference for bond formation or cleavage at a specific position) and chemoselectivity (the preferential reaction with one functional group over others) is crucial in organic synthesis. taylorandfrancis.comethz.ch In radical hydroformylation reactions, these aspects are influenced by various factors, including the choice of catalyst, ligand, and reaction conditions. taylorandfrancis.com The photoredox-catalyzed radical hydroformylation using formyl radicals generated from α-chloro N-methoxyphthalimides has demonstrated excellent chemoselectivity and regioselectivity. researchgate.netnih.gov Another study on the regioselective organocatalytic hydroformylation of aryl alkenes using diethoxyacetic acid as a formylating agent under photoredox conditions yielded the anti-Markovnikov adduct with high regioselectivity, specifically with aryl-substituted olefins. thieme-connect.com This contrasts with traditional transition-metal-catalyzed hydroformylation of styrenes, which typically favors branched aldehydes. thieme-connect.com

Photoredox Conditions for Aldehyde Synthesis

Synthesis of Formyl-Containing Heterocyclic Compounds

Formyl-containing heterocyclic compounds are important scaffolds in organic chemistry, serving as key intermediates for the synthesis of a wide range of complex molecules with diverse biological activities. clockss.orgresearchgate.net Various methods are employed for their synthesis, often involving the introduction of a formyl group onto a pre-existing heterocyclic system or the construction of the heterocyclic ring system with a formyl group already in place.

For example, 3-formylchromones are versatile building blocks synthesized often via the Vilsmeier-Haack reaction on substituted 2-hydroxyacetophenones. clockss.orgresearchgate.net These compounds can participate in various reactions, including cycloaddition and nucleophilic addition reactions, to form new heterocyclic structures. clockss.org Another approach involves the synthesis of formyl-substituted pyrroles through methods like Vilsmeier formylation or metalation followed by reaction with DMF. core.ac.uk The synthesis of formyl-substituted quinolines has also been reported, often involving Vilsmeier-Haack cyclization. researchgate.net Strategies utilizing directed diversity-oriented synthesis have been employed to synthesize multi-ring fused 2-pyridones from formyl- and chloromethylene-substituted precursors.

Synthesis of Complex Molecules via Formyl Intermediates

The formyl group's reactivity makes formyl-containing compounds valuable intermediates in the synthesis of complex molecules. The aldehyde function can be readily transformed into various other functional groups through oxidation, reduction, or nucleophilic addition reactions. digitellinc.com

Formyl intermediates play a role in the synthesis of natural products, pharmaceuticals, and materials. For instance, 2-formylarylketones have been utilized in the synthesis of 3-substituted phthalides through nucleophile-induced or light-induced cyclization reactions. organic-chemistry.org Transition metal formyl complexes have been identified as important intermediates in the reduction of carbon monoxide and carbon dioxide, relevant to processes like the Fischer-Tropsch synthesis. rsc.orgrsc.org These complexes, although often unstable, can be trapped and characterized, providing insights into C-C bond formation mechanisms. rsc.orgrsc.org Aldehydes also serve as powerful initiators for photochemical transformations, leading to the formation of various complex structures. beilstein-journals.org

The regioselective and chemoselective transformations of formyl intermediates are key to building molecular complexity efficiently. taylorandfrancis.comethz.ch By controlling the reaction pathways, chemists can selectively synthesize desired isomers and minimize unwanted side products, streamlining the synthesis of intricate molecular architectures.

Formylmaleamic Acid as an Intermediate in Metabolic Degradation Pathways

N-Formylmaleamic acid (PubChem CID: 25188420) serves as a key intermediate in the metabolic degradation pathways of certain nitrogen-containing aromatic compounds, such as nicotinic acid and picolinic acid, in various bacteria. Studies on species like Pseudomonas putida and Alcaligenes faecalis have elucidated its role in these catabolic processes. pnas.orgd-nb.inforesearchgate.net

In the degradation pathway of nicotinic acid in Pseudomonas putida, N-formylmaleamic acid is formed from 2,5-dihydroxypyridine (B106003) through the action of a dioxygenase enzyme. pnas.orgresearchgate.netpnas.org Subsequently, N-formylmaleamic acid undergoes hydrolysis catalyzed by a specific deformylase enzyme, yielding formic acid and maleamic acid. pnas.orgd-nb.infopnas.org This enzymatic step is crucial for the complete breakdown of the original aromatic structure. The lability of N-formylmaleamic acid to non-enzymatic hydrolysis under both acidic and basic conditions has posed challenges in its study and detection as a metabolic intermediate. pnas.orgpnas.org

Similarly, in Alcaligenes faecalis, N-formylmaleamic acid is identified as an intermediate in the degradation of picolinic acid. nih.gov Here, 2,5-dihydroxypyridine is converted to N-formylmaleamic acid by a dioxygenase, and a distinct N-formylmaleamic acid deformylase then catalyzes its transformation to maleamic acid and subsequently fumaric acid. nih.gov These findings underscore the importance of N-formylmaleamic acid as a transient but essential molecule in the microbial catabolism of certain pyridine (B92270) derivatives.

Stereoselective Cyanation of 4-Formyl-β-Lactams

The stereoselective cyanation of 4-formyl-β-lactams is a valuable synthetic strategy for accessing a range of polyfunctionalized nitrogen-containing heterocycles, particularly γ-lactams. scilit.comacs.orgacs.orgdntb.gov.uaresearchgate.net β-Lactams, also known as azetidin-2-ones, are four-membered cyclic amides that serve as versatile building blocks in organic synthesis due to their inherent ring strain and reactivity. scilit.com

The reaction of 4-formyl-β-lactams (4-oxoazetidine-2-carbaldehydes) with cyanide-based reagents proceeds stereoselectively to produce β-lactam α-aminonitriles. acs.orgresearchgate.net These α-aminonitriles are highly functionalized intermediates that can be further transformed into various compounds through controlled reactions. researchgate.net For instance, they can be utilized in the synthesis of functionalized γ-lactams and succinimide (B58015) derivatives. dntb.gov.uaresearchgate.net The stereochemical outcome of the cyanation can be influenced by the reaction conditions and catalysts employed, highlighting the importance of careful control in achieving desired stereoisomers. acs.org This methodology provides efficient routes to complex molecular scaffolds with defined stereochemistry. acs.orgresearchgate.net

Synthesis of Formyl Hydroxyamino Derivatives as Enzyme Inhibitors

Formyl hydroxyamino derivatives have emerged as a class of compounds with significant potential as enzyme inhibitors, particularly targeting metalloenzymes such as peptide deformylase (PDF). nih.govnih.govdrugbank.com PDF is a crucial bacterial enzyme responsible for removing the N-formyl group from the N-terminal methionine of newly synthesized proteins, a vital step for protein maturation and function in prokaryotes. drugbank.com Inhibiting PDF can be a promising strategy for developing novel antibacterial agents. nih.gov

The synthesis of formyl hydroxyamino derivatives involves incorporating both a formyl group and a hydroxyamino (-N(OH)CHO) moiety into a molecular scaffold. Various synthetic routes have been explored to generate libraries of these compounds for biological evaluation. nih.govnih.gov Research has demonstrated that certain formyl hydroxyamino derivatives exhibit potent inhibitory activity against bacterial PDF, showing efficacy against drug-resistant bacterial strains, including MRSA. nih.govnih.gov Structure-activity relationship studies are often conducted to optimize the inhibitory potency and pharmacokinetic properties of these derivatives. nih.gov For example, compound GI254023X (PubChem CID: 9952396), a formyl hydroxyamino derivative, has been identified as a potent inhibitor of metalloproteases like MMP9 and ADAM10. nih.gov Another example is 2-[formyl(hydroxy)amino]ethylphosphonic acid (PubChem CID: 446273). nih.gov The favorable in vivo efficacy and low toxicity observed for some of these derivatives suggest their potential for development into new antibacterial drugs. nih.gov

Production of Formyl-CoA Precursors and Derivatives

Formyl-CoA (PubChem CID: 3082032, 439313) is a thioester derivative of coenzyme A and formic acid, playing a role as an acyl group donor in various metabolic and synthetic processes. nih.govnih.govresearchgate.net Its production and utilization are relevant in both biological systems and engineered pathways.

Formyl-CoA can be produced enzymatically. For instance, some enzymatic reactions involve the condensation of formyl-CoA with carbonyl-containing molecules, catalyzed by enzymes utilizing a thiamine (B1217682) diphosphate (B83284) (TPP)-dependent mechanism. google.comuni-marburg.de This type of reaction can lead to the formation of substituted 2-hydroxyacyl-CoA molecules. google.com For example, the condensation of formaldehyde (B43269) with formyl-CoA can produce glycolyl-CoA. google.comuni-marburg.de Certain enzymes, like oxalyl-CoA decarboxylase (OXC), can generate a reactive intermediate from formyl-CoA that can participate in C-C bond formation with electrophilic carbonyl centers. uni-marburg.de

Formyl-CoA is involved in central metabolic pathways. As an acyl-CoA, it participates in diverse anabolic and catabolic reactions. researchgate.net Its derivatives are important in cellular metabolism and can act as acyl group donors in protein acylation, a post-translational modification. researchgate.net Research into the production of formyl-CoA and its derivatives is relevant for understanding metabolic regulation and for developing biocatalytic processes for synthesizing valuable chemicals. google.comnih.gov

Prebiotic Chemistry and Formamide-Based Synthesis

The field of prebiotic chemistry explores the chemical reactions and processes that could have led to the emergence of life from simpler, non-living matter on early Earth. Formamide (B127407) (PubChem CID: 713) has gained significant attention in this field due to its unique properties and its ability to serve as a precursor for a wide range of biogenic molecules under plausible prebiotic conditions. wikipedia.orgrsc.orgnih.govresearchgate.net

Formamide as a Precursor for Biogenic Molecules

Formamide (NH₂CHO) is the simplest naturally occurring amide and contains the essential elements (hydrogen, carbon, oxygen, and nitrogen) required for the synthesis of biomolecules. wikipedia.org It is a ubiquitous molecule in the universe, detected in various extraterrestrial environments. wikipedia.orgnih.gov Formamide can be formed under conditions relevant to both terrestrial and interstellar environments, such as through the irradiation of mixtures of ammonia (B1221849) and carbon monoxide, or the reaction between formic acid and ammonia. wikipedia.org

Crucially, formamide can act as both a solvent and a reactant in one-pot reactions, leading to the formation of complex prebiotic compounds, including amino acids, nucleobases (the building blocks of DNA and RNA), carboxylic acids, and sugars. wikipedia.orgrsc.orgnih.govresearchgate.net These syntheses can occur under various physical-chemical conditions, fueled by different energy sources (like heat, irradiation, or electric discharge) and stimulated by various catalysts, including minerals and metal oxides. rsc.orgnih.govresearchgate.net The ability of formamide to yield such a diverse array of biologically relevant molecules from a single, simple precursor makes it a compelling subject in prebiotic chemistry research. wikipedia.orgresearchgate.net

Synthesis of N-Formylaminonitriles and Related Derivatives

Within the framework of formamide-based prebiotic chemistry, the synthesis of N-formylaminonitriles and related derivatives is of particular interest as they are considered potential precursors to amino acids. cam.ac.ukresearchgate.netacs.orgotago.ac.nz Amino acids and their derivatives are thought to have played a crucial role in the transition from prebiotic chemistry to early biology. cam.ac.ukresearchgate.netacs.org

Research has shown that N-formylaminonitriles can form readily from simple aldehydes and cyanide in formamide, even in the absence of added ammonia. cam.ac.ukresearchgate.netacs.org This suggests a plausible abiotic pathway for the formation of amino acid precursors on early Earth. For example, the reaction of aldehydes with sodium cyanide and formic acid in formamide can yield N-formylaminonitriles. acs.org

Further processing of N-formylaminonitriles under alkaline conditions in formamide can lead to the hydration of the nitrile group, occurring faster than deformylation. cam.ac.ukresearchgate.net This process can furnish mixtures of N-formylated and unformylated amino acid derivatives. cam.ac.ukresearchgate.net The facile synthesis of derivatives like N-formyldehydroalanine nitrile from simple precursors in formamide highlights the potential for generating diverse amino acid building blocks in a prebiotic setting. cam.ac.ukresearchgate.net These findings support the hypothesis that formamide-based chemistry could have contributed to the inventory of molecules necessary for the emergence of life.

Analytical Methodologies for Formyl Containing Compounds

Spectroscopic Techniques

Spectroscopic methods provide valuable insights into the structural and electronic characteristics of formyl-containing molecules through their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Formylated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including those bearing formyl groups. Both ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms and the chemical environment of nuclei within a molecule. For formylated compounds, the characteristic signal of the aldehydic proton (-CHO) in the ¹H NMR spectrum typically appears in the deshielded region, often between 9.5 and 10.5 ppm, providing a clear indication of the presence of the formyl group. The coupling pattern of this signal with adjacent protons can also provide information about the surrounding molecular fragments. In ¹³C NMR, the carbonyl carbon of the formyl group resonates at a highly deshielded chemical shift, typically in the range of 190-210 ppm.

NMR spectroscopy, including 1D and 2D techniques such as HSQC and HMBC, has been successfully applied to determine the structures of complex formyl-phloroglucinol meroterpenoids nih.govmdpi.com. These methods allow for the assignment of signals to specific protons and carbons, confirming the presence and location of the formyl group within the larger molecular framework nih.govmdpi.com. Studies on novel 4-chloro-3-formyl-2(vinyl-1-ol)quinolines and 3-formyl-4-hydroxy-2-methyl quinolines have also utilized ¹H and ¹³C NMR for structural elucidation, highlighting the diagnostic value of the formyl proton and carbon signals tandfonline.comtandfonline.com. The combination of NMR data with other analytical techniques is often crucial for confirming the absolute configurations and complete structures of complex natural products containing formyl moieties nih.govmdpi.com.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups within a molecule based on their characteristic vibrational modes. The formyl group (-CHO) exhibits distinct absorption bands in the IR spectrum that are highly informative. The most prominent band associated with the formyl group is the C=O stretching vibration, which typically appears as a strong absorption in the range of 1650-1780 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group. Additionally, the C-H stretching vibration of the aldehydic proton often gives rise to one or two weaker bands in the region of 2700-2900 cm⁻¹.

FT-IR spectroscopy has been employed in the study of various formyl-containing compounds to confirm the presence of the aldehyde functional group nih.govup.ac.zaresearchgate.netresearchgate.net. For instance, the C-H stretching of the formyl group in chlorophyll-d is known to occur at lower frequencies, around 2700 cm⁻¹, compared to typical C-H stretches gsu.edu. Studies on 8-formyl-7-hydroxy-4-methylcoumarin have utilized FT-IR to analyze vibrational frequencies, with experimental data showing good agreement with theoretical calculations researchgate.netresearchgate.net. FT-IR is a fundamental tool for the initial characterization of synthesized compounds and for monitoring changes in functional groups mdpi.comthermofisher.com.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule upon absorption of light in the UV and visible regions of the electromagnetic spectrum. The presence of a formyl group, particularly when conjugated with other π systems, can lead to characteristic absorption bands in the UV-Vis spectrum. These transitions typically involve the promotion of electrons from non-bonding (n) or pi (π) orbitals to antibonding pi (π) orbitals (n→π and π→π* transitions) libretexts.org. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar extinction coefficient, ε) are dependent on the nature of the chromophore and the solvent.

UV-Vis spectroscopy has been used to study the electronic properties of formyl-containing compounds, such as copper formate (B1220265) clusters, where transitions involving the formate ligands are observed nih.gov. In the case of simple carbonyl compounds, n→π* transitions are typically observed at longer wavelengths (lower energy) and are less intense than π→π* transitions libretexts.org. Studies on bisazo-dianil compounds based on formyl-substituted phenylazo phenylene have utilized UV-Vis spectroscopy to analyze electronic transitions and solvent effects nih.gov. UV-Vis spectra can provide valuable information about the extent of conjugation and the electronic structure of formylated molecules researchgate.net.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are essential for the separation, detection, identification, and quantification of formyl-containing compounds, especially in complex mixtures or when dealing with low abundance analytes.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Formylated Nucleosides

Ultra-High Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and selective technique widely applied for the analysis of polar and labile compounds like nucleosides. This hyphenated technique combines the high separation power of UPLC with the sensitivity and structural information provided by MS/MS. ESI is a soft ionization technique suitable for ionizing polar molecules, producing primarily protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) researchgate.net. Tandem mass spectrometry (MS/MS) allows for the fragmentation of these precursor ions, generating characteristic product ions that aid in the identification and structural confirmation of the analytes.

UPLC-ESI-MS/MS has been successfully employed for the sensitive determination of formylated DNA and RNA nucleosides nih.govacs.org. This method allows for the simultaneous measurement of multiple formylated nucleosides, such as 5-formyl-2'-deoxycytidine (5-fodC), 5-formylcytidine (B110004) (5-forC), 5-formyl-2'-deoxyuridine (B1195723) (5-fodU), 5-formyluridine (B1218883) (5-forU), 2'-O-methyl-5-formylcytidine (5-forCm), and 2'-O-methyl-5-formyluridine (5-forUm) nih.gov. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis by monitoring specific precursor-to-product ion transitions for each target analyte researchgate.netacs.org.

Chemical Labeling Strategies for Enhanced Detection

Chemical labeling, or derivatization, is a strategy employed to improve the chromatographic behavior, ionization efficiency, and detection sensitivity of analytes, particularly for compounds that are present at low concentrations or have poor ionization characteristics researchgate.netacs.orgresearchgate.netnih.gov. For formyl-containing compounds, which contain an aldehyde functional group, specific labeling reagents can react with the aldehyde moiety to form stable derivatives. These derivatives can have enhanced properties for MS detection, such as increased hydrophilicity or the introduction of a fixed charge, which improves ESI efficiency researchgate.netacs.orgresearchgate.net.

Chemical labeling strategies have been developed for the sensitive determination of formylated DNA and RNA nucleosides nih.gov. For example, labeling with Girard's P (GirP) reagent has been shown to significantly improve the detection limits of formylated nucleosides when coupled with UPLC-ESI-MS/MS analysis nih.gov. Stable isotope labeling can also be incorporated into the labeling reagent, facilitating the identification and quantification of target compounds in complex matrices by creating characteristic mass differences that are easily detected by mass spectrometry researchgate.netresearchgate.net. This approach is particularly useful for non-targeted profiling of aldehyde-containing compounds researchgate.net. The use of chemical labeling can overcome challenges associated with the instability, poor ionization, and low abundance of carbonyl molecules in biological samples acs.org.

Table 1: PubChem CIDs of Relevant Formyl-Containing Compounds

Compound NamePubChem CID
Formyl coenzyme A439313
Protocetraric acid5489486
10-Formylfolic acid3080544

Table 2: Examples of Spectroscopic Data for Formyl-Containing Compounds

TechniqueCompound TypeCharacteristic Feature(s)Relevant Data (Example)Source
¹H NMRAldehydes (general)Aldehydic proton signal (-CHO)9.5-10.5 ppm
¹³C NMRAldehydes (general)Carbonyl carbon signal (-CHO)190-210 ppm
FT-IRAldehydes (general)C=O stretching vibration1650-1780 cm⁻¹ nih.govutdallas.edu
FT-IRAldehydes (general)C-H stretching vibration (aldehydic)2700-2900 cm⁻¹ utdallas.edu
FT-IRChlorophyll-dFormyl C-H stretching~2700 cm⁻¹ gsu.edu
UV-VisCarbonyl compounds (general)n→π* and π→π* electronic transitionsAbsorption bands in UV/Vis region libretexts.org
UV-VisProtocetraric acidAbsorption maxima (λmax)210, 238, and 312 nm wikipedia.org
UV-VisCopper(II) formate clustersLigand-to-metal charge-transfer (LMCT) transitionsAbsorption in UV region nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Formyl Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and detecting volatile and semi-volatile compounds. Its application to formyl-containing compounds, particularly those with sufficient volatility or those that can be rendered volatile through derivatization, is well-established. GC-MS offers high sensitivity and the ability to identify compounds based on their fragmentation patterns in the mass spectrometer.

For formyl-containing compounds that are not inherently volatile, chemical derivatization is a crucial step prior to GC-MS analysis. This process involves reacting the formyl group with a suitable reagent to form a more volatile and thermally stable derivative. Common derivatization strategies for carbonyl compounds, including aldehydes like the formyl group, involve reactions with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes nih.gov. PFBHA derivatization is frequently employed to enhance the detection and sensitivity of aldehydes in various matrices, including biological fluids nih.gov. Headspace microextraction combined with on-fiber derivatization using PFBHA has been successfully applied for the analysis of volatile aldehydes nih.gov.

Derivatization serves multiple purposes in GC-MS analysis of formyl compounds. It can increase volatility, improve thermal stability, enhance chromatographic separation, and improve detection sensitivity, particularly with electron capture detection or negative chemical ionization MS semanticscholar.orgjfda-online.comspectroscopyonline.com. The choice of derivatization reagent and method depends on the specific formyl compound, the matrix, and the analytical objective semanticscholar.org. While GC-MS is highly effective for volatile species, the thermal lability of some formyl compounds or their derivatives must be considered during method development.

High-Resolution Mass Spectrometry (HRMS) in Complex Matrices

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an invaluable tool for the analysis of formyl-containing compounds, especially when dealing with complex sample matrices or when high mass accuracy and selectivity are required. HRMS provides exact mass measurements, allowing for the determination of elemental composition and increasing confidence in compound identification, even in the presence of numerous interfering substances nih.govresearchgate.net.

In complex matrices such as biological samples, environmental water, or pharmaceutical formulations, HRMS offers significant advantages. Its high resolving power enables the separation of the analyte's signal from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions nih.govresearchgate.net. This is particularly important in complex samples where a wide variety of endogenous or exogenous compounds may be present.

LC-HRMS is widely used in pharmaceutical analysis for monitoring, identification, and characterization of various molecules, including impurities, degradation products, and metabolites nih.govnih.gov. This is highly relevant for analyzing compounds like Formyl-ACA, which could potentially be an impurity or degradation product in pharmaceutical contexts. HRMS allows for both targeted analysis of known formyl-containing compounds and untargeted screening for unexpected formylated species or related transformation products researchgate.netacs.org. The ability to acquire full-scan data at high mass accuracy enables retrospective analysis and the discovery of previously uncharacterized compounds researchgate.net.

Applications of HRMS in complex matrices include the analysis of pharmaceuticals in environmental waters and the comprehensive profiling of small molecules in highly complex environmental samples researchgate.netacs.org. The high sensitivity and selectivity of HRMS make it suitable for detecting trace levels of formyl-containing compounds in challenging sample environments nih.govresearchgate.net.

Advanced Analytical Method Development and Validation for Research Applications

The development and validation of analytical methods for research applications, particularly for specific compounds like this compound, require a systematic and rigorous approach to ensure the data generated are accurate, reliable, and suitable for the intended purpose upm-inc.comijrpb.com. Advanced analytical method development involves a series of steps, starting with defining the analytical target profile, which includes the purpose of the analysis (e.g., identification, quantification), the required sensitivity, and the nature of the sample matrix labmanager.com.

The selection of the appropriate analytical technique, such as GC-MS or LC-HRMS, is based on the physicochemical properties of the formyl-containing compound (e.g., volatility, polarity, stability) and the characteristics of the matrix labmanager.com. Method optimization involves refining parameters of the chosen technique, such as chromatographic conditions (column, mobile phase, gradient) and mass spectrometer settings (ionization mode, scan parameters) to achieve optimal performance in terms of sensitivity, selectivity, accuracy, and precision labmanager.com. For formyl compounds analyzed by GC-MS, optimization of derivatization conditions is also a critical part of method development.

Method validation is a crucial process that provides documented evidence that the analytical method is suitable for its intended use upm-inc.comijrpb.com. Key validation parameters typically assessed include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample, such as matrix constituents, impurities, or degradation products ijrpb.comnih.gov.

Accuracy: The closeness of the measured value to the true value ijrpb.com. This is often determined through recovery studies by spiking known amounts of the analyte into blank matrix ijrpb.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple самples of a homogeneous sample ijrpb.com. This includes repeatability (within-run precision) and intermediate precision (between-run, between-day precision).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range ijrpb.commdpi.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantified (LOQ) ijrpb.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters ijrpb.comnih.gov.

Future Directions and Emerging Research Areas

Exploration of Undiscovered Formyl-Containing Metabolites and Biochemical Pathways

The natural world remains a rich source of novel chemical structures and biological activities. Future research will likely focus on the discovery of new formylated metabolites from diverse organisms, including microbes, plants, and marine life. Advanced analytical techniques, coupled with sophisticated screening methods, will be crucial in identifying these compounds, which may possess unique biological functions or serve as leads for drug discovery.

A key aspect of this exploration involves elucidating the biochemical pathways responsible for the biosynthesis of these formyl-containing molecules. Genome mining approaches are increasingly used to identify gene clusters potentially involved in natural product biosynthesis, including those that might encode enzymes responsible for formylation reactions. nih.govnih.gov Understanding these pathways at a molecular level will involve identifying the specific enzymes, such as formyltransferases or oxidases, that catalyze the introduction or modification of formyl groups. acs.orgresearchgate.netnih.govacs.orgmicrobialcell.com Future studies will aim to characterize the mechanisms of these enzymes and the regulatory networks that control their activity. The biosynthesis of beta-lactam antibiotics, which involves aminoadipic acid as a precursor, provides a relevant context for exploring variations in known metabolic routes that could potentially yield formylated intermediates or end-products. nih.govresearchgate.netnih.govmdpi.com

Development of Novel Synthetic Routes to Complex Formylated Natural Products

Synthesizing complex natural products with precise control over stereochemistry and functional group installation remains a significant challenge in organic chemistry. Future research will be directed towards developing novel and efficient synthetic methodologies for accessing formylated natural products. This includes the design of new catalytic systems that can selectively introduce formyl groups or transform existing functionalities into formyl moieties under mild conditions.

Biomimetic synthesis, which draws inspiration from natural biosynthetic pathways, offers a powerful strategy for constructing complex molecular architectures. bioengineer.orgengineering.org.cnacs.org Future efforts will involve applying biomimetic principles to the synthesis of formylated compounds, potentially leading to more sustainable and efficient routes. The development of enzymatic methods for synthesis is also a promising area, utilizing isolated enzymes or engineered cells to perform specific formylation or related transformations with high selectivity. acs.orgeuropa.eu Research into the synthesis of core structures like 7-aminocephalosporanic acid (7-ACA), a key intermediate in antibiotic production, provides a foundation for developing methods applicable to formylated derivatives. mdpi.comnih.govniir.orgnih.govresearchgate.net

Mechanistic Elucidation of Formyl Group Function in Emerging Biological Contexts

The formyl group, despite its apparent simplicity, can play diverse roles in biological systems. Known functions include its presence in N-formyl-methionine, the initiating amino acid in bacterial protein synthesis, and in formylglycine, a post-translationally modified residue critical for the activity of sulfatases. acs.orgresearchgate.netacs.orgmicrobialcell.com Formyl peptide receptors mediate responses to formylated peptides, highlighting a signaling role for this functional group. nih.govd-nb.infoif-pan.krakow.pl

Future research will delve deeper into understanding the precise molecular mechanisms by which the formyl group influences the biological activity, protein interactions, and metabolic fate of molecules in various cellular and physiological contexts. This includes exploring potential roles of formylation in gene regulation, protein stability, and cell-cell communication. Investigating the enzymes that catalyze the addition or removal of formyl groups and their intricate regulatory mechanisms will be essential for a comprehensive understanding of formyl group function in emerging biological roles. nih.gov

Integration of Computational and Experimental Approaches for Deeper Understanding

Computational methods are becoming increasingly indispensable in chemical and biological research. Techniques such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) analysis, and molecular docking provide valuable insights into the structure, activity, and interactions of molecules. nih.govnih.govchemrxiv.orgresearchgate.netacs.org

Future research on formyl-containing compounds will heavily rely on the integration of these computational tools with experimental data. This synergistic approach will enable researchers to predict the physical and chemical properties of formylated molecules, model their interactions with biological targets, and gain a deeper understanding of enzyme mechanisms at an atomic level. chemrxiv.orgresearchgate.net Computational studies can guide the design of new experiments, predict the outcomes of modifications to formylated structures, and accelerate the discovery and optimization of compounds with desired properties.

Design of Engineered Biological Systems for Formyl-Based Biotransformations

Metabolic engineering and synthetic biology offer powerful platforms for the sustainable production of chemicals and natural products. nih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.com Future directions in this area will involve designing and engineering biological systems, such as bacteria, yeast, or cell-free enzyme cascades, for the efficient production or modification of formylated compounds.

This could involve optimizing natural biosynthetic pathways to increase the yield of desired formylated metabolites or designing artificial pathways using enzymes from different organisms. mdpi.comresearchgate.net Engineering microorganisms to utilize readily available precursors and channel metabolic flux towards the synthesis of formyl-containing structures is a key goal. The successful engineering of organisms for the production of compounds like 7-ACA demonstrates the potential of this approach for related formylated structures. mdpi.comnih.govnih.gov Cell-free systems offer additional flexibility for performing specific biotransformations involving formyl groups under controlled conditions. mdpi.com

Q & A

Q. How should researchers structure interdisciplinary collaborations to study this compound’s role in metabolic pathways?

  • Methodological Guidance:
  • Define shared objectives and data-sharing protocols early using tools like Data Management Plans (DMPs). Use standardized ontologies (e.g., ChEBI, KEGG) for pathway annotation.
  • Address divergent disciplinary norms by appointing a liaison to harmonize experimental workflows and reporting formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.